1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF4O . It undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Synthesis Analysis
1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem and ChemSpider .Chemical Reactions Analysis
1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem and ChemSpider .Scientific Research Applications
Synthesis of Organic Compounds
1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is used in the synthesis of various organic compounds. It acts as an intermediate in the generation of phenyllithium compounds, which are further used to synthesize different organic structures. For instance, 1-bromo-2-(trifluoromethoxy)benzene is used with lithium diisopropylamide (LDA) to create phenyllithium, which can then form various derivatives through reactions with other compounds (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
This compound also plays a crucial role in organometallic synthesis. It serves as a starting material for creating organometallic intermediates, which are then utilized in a range of synthetic applications. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been used to produce various organometallic compounds, demonstrating the versatility of these bromo-trifluoromethyl benzene derivatives in synthesis (Porwisiak & Schlosser, 1996).
Development of Novel Compounds
The compound is instrumental in developing new organic molecules, such as naphthalenes and naphthols. By generating arynes from 1-bromo-trifluoromethoxy benzene and trapping them with other compounds, researchers can synthesize new molecules with potential applications in various fields (Schlosser & Castagnetti, 2001).
Halogenation Studies
Studies on the halogenation of trifluoromethoxy benzenes, including 1-bromo derivatives, provide insights into the reactivity and stability of these compounds. Such research helps in understanding the chemical behavior of bromo-fluoro benzenes under different conditions, which is crucial for their application in synthesis (Herkes, 1977).
Electronic and Vibrational Spectroscopy
This compound and its derivatives are studied for their electronic and vibrational spectroscopic properties. These studies are crucial for understanding the electronic structure and bonding characteristics of these compounds, which is important for their application in various fields of chemistry (Aralakkanavar et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQUMHZTWVFXKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129541-09-8 | |
Record name | 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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